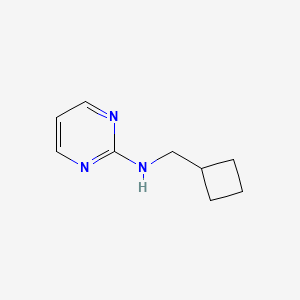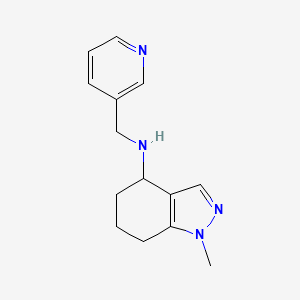![molecular formula C12H15BrN2O4 B7540912 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOPA is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid acts as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. This compound activates carboxylic acids by forming an intermediate species, which then reacts with the amino group of the incoming amino acid to form a peptide bond. The mechanism of action of this compound has been extensively studied, and it has been shown to be highly efficient in peptide synthesis.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects, as it is primarily used as a coupling agent in peptide synthesis. However, studies have shown that this compound is highly efficient in peptide synthesis, and it has been used in the synthesis of various peptides with promising biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid as a coupling agent in peptide synthesis is its high efficiency and yield. This compound has been shown to be highly effective in the synthesis of various peptides, including cyclic peptides and peptidomimetics. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale peptide synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid, including the development of new methods for its synthesis, the optimization of its use in peptide synthesis, and the exploration of its potential use in drug discovery and development. Additionally, further studies are needed to investigate the potential biological activity of peptides synthesized using this compound, as well as the potential use of this compound in the synthesis of other bioactive compounds. Overall, this compound is a promising compound with significant potential in scientific research and drug discovery.
Synthesemethoden
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid can be synthesized using various methods, including the reaction of 5-bromo-2-oxopyridine with N-(tert-butoxycarbonyl)-L-valine chloride, followed by the reaction with hydrazine hydrate to form the final product. Another method involves the reaction of 5-bromo-2-oxopyridine with N-(tert-butoxycarbonyl)-L-valine methyl ester, followed by the reaction with hydrazine hydrate and hydrochloric acid. Both methods yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the synthesis of peptides, where it is used as a coupling agent for the activation of carboxylic acids. This compound has also been used in the synthesis of cyclic peptides, which have shown promising results in drug discovery and development. Additionally, this compound has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Eigenschaften
IUPAC Name |
2-[[2-(5-bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-7(2)11(12(18)19)14-9(16)6-15-5-8(13)3-4-10(15)17/h3-5,7,11H,6H2,1-2H3,(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVGXUMMYARTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=C(C=CC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)